![molecular formula C20H18BrN5O2 B11260611 7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260611.png)
7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound belongs to the class of triazolopyrimidines , which exhibit diverse biological activities.
- Its chemical structure consists of a triazolo[1,5-a]pyrimidine core with a carboxamide group and substituents at specific positions.
- The compound’s systematic name reflects its substituents: 7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes may vary, one common approach involves cyclization of appropriate precursors. For example, a reaction between an and a can yield the desired compound.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and safety is crucial.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents, affecting solubility, bioactivity, and other properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: It may serve as a scaffold for designing bioactive compounds (e.g., kinase inhibitors).
Medicine: Investigations explore its potential as an antitumor, antiviral, or anti-inflammatory agent.
Industry: Applications include materials science (e.g., organic semiconductors) and drug development.
Wirkmechanismus
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect cellular processes (e.g., apoptosis).
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its specific substituents and fused triazolopyrimidine core distinguish it.
Similar Compounds: Other triazolopyrimidines include
Eigenschaften
Molekularformel |
C20H18BrN5O2 |
|---|---|
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18BrN5O2/c1-12-17(19(27)25-15-7-9-16(28-2)10-8-15)18(13-3-5-14(21)6-4-13)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI-Schlüssel |
MKYQULNZXALEBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


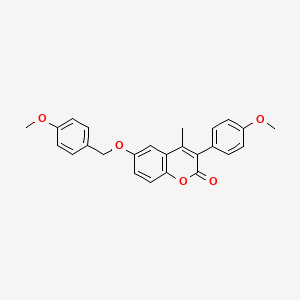

![3,4-diethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260537.png)
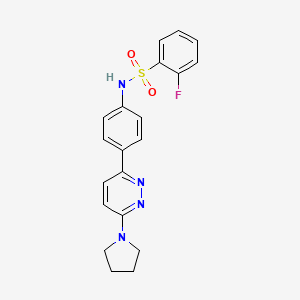
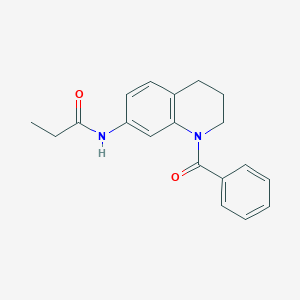
![Ethyl 4-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11260544.png)
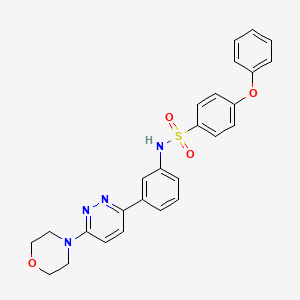
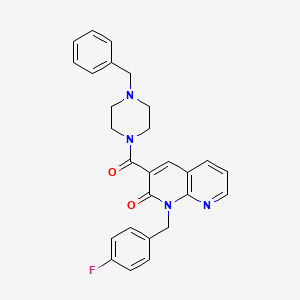
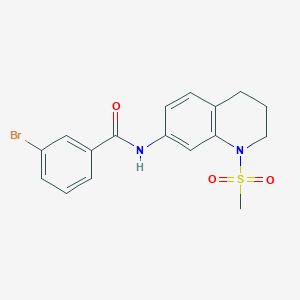

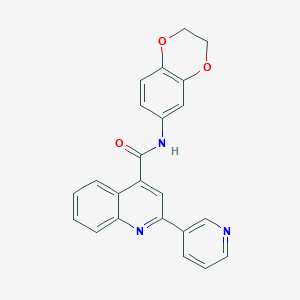
![N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11260589.png)
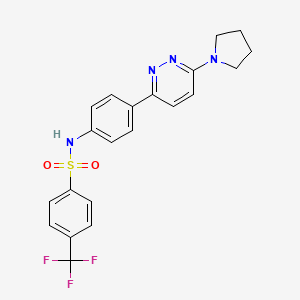
![N-(4-chlorobenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260601.png)
